3,7,11-Trimethyldodeca-2,4-dienoic acid

Description

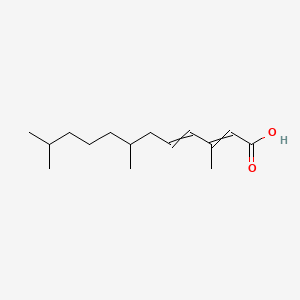

3,7,11-Trimethyldodeca-2,4-dienoic acid (TMDDA) is a branched-chain dienoic acid characterized by conjugated double bonds at positions 2 and 4, along with methyl groups at positions 3, 7, and 11. This compound serves as a critical precursor or metabolite in the synthesis of insect growth regulators (IGRs) such as hydroprene and methoprene, which are widely used as juvenile hormone analogs . The structural features of TMDDA—including its conjugated diene system and methyl branching—contribute to its biological activity, particularly in disrupting insect development and metamorphosis .

Properties

Molecular Formula |

C15H26O2 |

|---|---|

Molecular Weight |

238.37 g/mol |

IUPAC Name |

3,7,11-trimethyldodeca-2,4-dienoic acid |

InChI |

InChI=1S/C15H26O2/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15(16)17/h6,10-13H,5,7-9H2,1-4H3,(H,16,17) |

InChI Key |

QMVSVDPAWIVPNR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCC(C)CC=CC(=CC(=O)O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

TMDDA derivatives with ester functional groups exhibit enhanced stability and bioavailability compared to the free acid. Key examples include:

Key Findings :

- Hydroprene (ethyl ester) is metabolized in hepatocytes via ester cleavage to release TMDDA, which retains biological activity .

- Methoprene ’s 11-methoxy group enhances resistance to enzymatic degradation, prolonging its insecticidal effect .

- Kinoprene’s propynyl group increases lipophilicity, improving cuticle penetration in pests .

Benzoic Acid and Hydroxamic Acid Derivatives

Key Findings :

- The benzoic acid derivative in demonstrates potent molluscicidal activity, likely due to its ability to interfere with lipid metabolism in snails .

- The hydroxamic acid derivative in leverages TMDDA’s hydrophobic chain to enhance binding to HDAC enzymes, showing promise in cancer therapy .

β-Lactone Antibiotics: (R,R)-Hymeglusin

Structural and Functional Contrasts

(R,R)-Hymeglusin incorporates a β-lactone ring and a hydroxymethyl group into the TMDDA backbone, enabling distinct biological activity:

Key Findings :

- The β-lactone group in (R,R)-Hymeglusin irreversibly inhibits HMG-CoA synthase, a key enzyme in fungal and bacterial isoprenoid biosynthesis .

Simplified Analogues: Hexa-2,4-dienoic Acid

Impact of Chain Length and Branching

Hexa-2,4-dienoic acid shares the conjugated diene system with TMDDA but lacks methyl branches and has a shorter carbon chain:

| Property | TMDDA | Hexa-2,4-dienoic Acid |

|---|---|---|

| Molecular Formula | C₁₅H₂₄O₂ | C₆H₈O₂ |

| Applications | JH analog precursors | General industrial use |

| Bioactivity | High (insect growth regulation) | Low |

| Reference |

Key Finding :

- The absence of methyl groups and shorter chain in hexa-2,4-dienoic acid eliminates insect-specific activity, limiting its use to industrial applications .

Preparation Methods

Synthesis of Ethyl 3,7,11-Trimethyldodeca-2,4-dienoate

Ethyl esters serve as key intermediates. In US3904662A , trans-ethyl 3,7,11-trimethyldodeca-2,4,10-trienoate is synthesized via Claisen condensation of alkynyl alcohols with triethylorthoacetate in the presence of propionic acid (yield: 72–85%). For example:

Hydrolysis of Esters to the Carboxylic Acid

Ester hydrolysis is typically performed under acidic or basic conditions:

-

Acidic Hydrolysis : Using HCl or H₂SO₄ in aqueous tetrahydrofuran (THF) at 50–80°C for 2–6 hours.

-

Basic Hydrolysis : KOH or NaOH in methanol/water at reflux (8 hours), followed by neutralization and ether extraction.

Example (US3917662A) :

-

Substrate : Isopropyl (2E,4E)-11-methoxy-3,7,11-trimethyl-2,4-dodecadienoate.

-

Conditions : 8N H₂SO₄ in hexane, 10-minute extraction.

Direct Synthesis via Aldol Condensation

Alternative routes bypass ester intermediates. The Horner-Wadsworth-Emmons reaction constructs the diene backbone using phosphonates and aldehydes:

Reaction Mechanism

-

Phosphonate Reagent : Diethyl 3-ethoxycarbonyl-2-methylprop-2-enyl phosphonate.

-

Aldehyde : 7-Ethoxy-3,7-dimethyloctan-1-al.

Example (US3904662A) :

-

Yield : 68–75% ethyl 11-ethoxy-3,7,11-trimethyldodeca-2,4-dienoate.

Catalytic Esterification Using Tetraalkyl Titanates

US3917662A highlights tetraalkyl titanates (e.g., tetraisopropyl titanate) for efficient esterification of ammonium salts of the acid:

Procedure Overview

-

Ammonium Salt Preparation : Neutralization of the acid with NH₃.

-

Reaction with Titanate : Heating at 150°C for 1.5 hours, distilling off alcohol byproducts.

-

Workup : Hexane dilution, CaO/water treatment, and filtration.

Key Data (Table 1) :

| Titanate | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Tetraisopropyl | 150 | 1.5 | 93 |

| Tetraethyl | 120 | 2.0 | 88 |

Functional Group Modifications

Halogenation at C11

Halogenated derivatives are synthesized for further reactivity:

Methoxy Group Introduction

Methylation of hydroxy intermediates using diazomethane:

-

Substrate : 11-Hydroxy-3,7,11-trimethyldodeca-2,4-dienoic acid.

-

Reagent : Diazomethane in ether.

Comparative Analysis of Methods

Table 2 : Efficiency of Synthetic Routes

| Method | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Esterification-Hydrolysis | High purity, scalable | Multi-step, longer reaction time | 85–97 |

| Aldol Condensation | Direct diene formation | Requires strict anhydrous conditions | 68–75 |

| Titanate Catalysis | Rapid, high-yielding | Titanate cost and handling | 88–93 |

Emerging Techniques and Innovations

Recent advances focus on enzymatic hydrolysis and green chemistry:

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural characterization of 3,7,11-Trimethyldodeca-2,4-dienoic acid?

- Methodology : High-resolution mass spectrometry (HRMS) combined with NMR spectroscopy is critical. The compound’s molecular weight (238.19338 g/mol) and stereochemical features require precise analysis. Use the InChIKey

NECYOCKOKUNMEG-UHFFFAOYSA-Nfor database alignment . Gas chromatography-mass spectrometry (GC-MS) is suitable for detecting derivatives in biological matrices, as demonstrated in studies of insect gland secretions .

Q. How can researchers synthesize this compound and its esters?

- Methodology : Esters of this compound (e.g., ethyl or isopropyl esters) are synthesized via Wittig or Horner-Wadsworth-Emmons reactions. For example, Hydroprene (ethyl ester) is synthesized using RS-citronellol, chloroacetone, and triethyl phosphite under hydrogenation and oxidation conditions . Acid hydrolysis of the ester under basic conditions (e.g., NaOH/EtOH) yields the free acid.

Q. What natural sources or biological systems produce this compound?

- Methodology : The compound and its analogs are found in labial gland secretions of Bombus terrestris xanthopus bees, suggesting a pheromonal role. Extraction involves solvent partitioning (hexane/ethyl acetate) followed by GC-MS analysis . Natural occurrence may also link to plant-derived terpenoid pathways, requiring metabolomic profiling of species like Cinnamomum cassia .

Advanced Research Questions

Q. How does stereochemistry influence the bioactivity of this compound?

- Methodology : The (3S)-configured isomer exhibits distinct interactions in enzyme inhibition assays. Use chiral chromatography (e.g., Chiralpak® columns) to resolve enantiomers. Compare activity against targets like HMG-CoA synthase, as seen in structurally related β-lactone antibiotics (e.g., hymeglusin) .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

- Methodology : Discrepancies may arise from impurity profiles or isomerization. Validate purity via HPLC (>95%) and confirm stereochemistry via X-ray crystallography or circular dichroism. Cross-reference with standardized biological assays (e.g., insect growth inhibition tests) under controlled conditions .

Q. How can computational modeling predict the ecological interactions of this compound?

- Methodology : Molecular docking studies (e.g., AutoDock Vina) using the compound’s 3D structure (PubChem CID) can predict binding to insect pheromone receptors. Compare with experimental data from electrophysiological recordings in pest species .

Q. What role does this compound play in biochemical pathways, such as fatty acid metabolism?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.